molecular formula C21H29N7O14P2 B12412158 (S)-NADH-d1

(S)-NADH-d1

Cat. No.: B12412158
M. Wt: 666.4 g/mol
InChI Key: BOPGDPNILDQYTO-SXZUMVRDSA-N
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Description

(S)-NADH-d1, also known as (S)-Nicotinamide Adenine Dinucleotide (reduced form), is a coenzyme found in all living cells. It plays a crucial role in the biochemical processes of energy production and cellular respiration. This compound is the stereoisomer of NADH, which is involved in redox reactions, transferring electrons from one molecule to another.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-NADH-d1 typically involves the reduction of NAD+ (Nicotinamide Adenine Dinucleotide) using a suitable reducing agent. One common method is the enzymatic reduction using alcohol dehydrogenase in the presence of ethanol. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 25°C to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzyme responsible for the reduction of NAD+ to this compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-NADH-d1 primarily undergoes redox reactions, where it acts as an electron donor. It can be oxidized back to NAD+ in the presence of an oxidizing agent. Additionally, it can participate in substitution reactions where the nicotinamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the oxidation of this compound include molecular oxygen, hydrogen peroxide, and various metal catalysts. The reactions are typically carried out under mild conditions, with a pH range of 6-8 and temperatures between 20-30°C.

Major Products

The major product formed from the oxidation of this compound is NAD+, which is essential for various metabolic pathways. In substitution reactions, the products depend on the specific reagents used and the functional groups introduced.

Scientific Research Applications

(S)-NADH-d1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various organic synthesis reactions.

    Biology: It plays a critical role in cellular respiration and energy production, making it a key molecule in studies related to metabolism and bioenergetics.

    Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, chronic fatigue syndrome, and cardiovascular conditions.

    Industry: It is used in the production of biofuels and in biotechnological processes for the synthesis of value-added chemicals.

Mechanism of Action

(S)-NADH-d1 exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various acceptor molecules, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in the electron transport chain, such as complex I (NADH:ubiquinone oxidoreductase) in mitochondria. This transfer of electrons is crucial for the production of ATP, the primary energy currency of the cell.

Comparison with Similar Compounds

Similar Compounds

    NADH: The non-stereoisomeric form of (S)-NADH-d1, involved in similar biochemical processes.

    NADPH: Nicotinamide Adenine Dinucleotide Phosphate (reduced form), which is primarily involved in anabolic reactions and acts as a reducing agent in biosynthetic pathways.

    FADH2: Flavin Adenine Dinucleotide (reduced form), another coenzyme involved in redox reactions within the electron transport chain.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its interaction with enzymes and other molecules. This stereoisomeric form may exhibit different kinetic properties and binding affinities compared to its non-stereoisomeric counterpart, NADH.

Properties

Molecular Formula

C21H29N7O14P2

Molecular Weight

666.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0

InChI Key

BOPGDPNILDQYTO-SXZUMVRDSA-N

Isomeric SMILES

[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Origin of Product

United States

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